Tert-butyl 4-((2-((1-(tert-butoxycarbonyl)piperidin-4-yl)methoxy)pyrimidin-4-yloxy)methyl)piperidine-1-carboxylate

Description

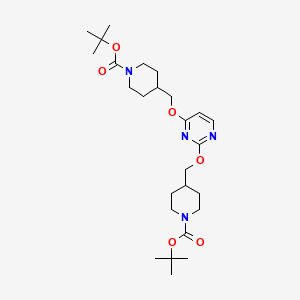

This compound is a bis-Boc-protected piperidine derivative featuring a pyrimidin-4-yloxy moiety linked via a methylene bridge. Its structure includes two tert-butoxycarbonyl (Boc) groups, which are widely employed in organic synthesis to protect amine functionalities during multi-step reactions .

Properties

IUPAC Name |

tert-butyl 4-[[2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methoxy]pyrimidin-4-yl]oxymethyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H42N4O6/c1-25(2,3)35-23(31)29-13-8-19(9-14-29)17-33-21-7-12-27-22(28-21)34-18-20-10-15-30(16-11-20)24(32)36-26(4,5)6/h7,12,19-20H,8-11,13-18H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHFZHFGAKXPVOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)COC2=NC(=NC=C2)OCC3CCN(CC3)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H42N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Tert-butyl 4-((2-((1-(tert-butoxycarbonyl)piperidin-4-yl)methoxy)pyrimidin-4-yloxy)methyl)piperidine-1-carboxylate, often referred to as a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is notable for its structural complexity, which includes piperidine and pyrimidine moieties that are known to exhibit various pharmacological effects.

The compound's molecular formula is , with a molecular weight of 378.47 g/mol. It features multiple functional groups, including a tert-butoxycarbonyl group and a piperidine carboxylate, contributing to its biological activity.

Biological Activity Overview

Recent studies have highlighted the biological activity of piperidine-based compounds, particularly in the context of antiviral and anticancer properties. The following sections summarize key findings related to the biological activity of this specific compound.

Antiviral Activity

Research has demonstrated that piperidine derivatives can serve as potent inhibitors of viral infections. For instance, a related compound with a similar structural framework exhibited significant inhibitory activity against influenza virus strains with effective concentrations (EC50) as low as 0.05 μM. The selectivity index (SI) for this compound was reported to be over 160,000, indicating a high degree of safety against cytotoxicity in various cell lines .

Anticancer Properties

Piperidine derivatives have also been investigated for their anticancer potential. Studies have shown that modifications in the piperidine structure can lead to enhanced cytotoxicity against cancer cell lines. For example, compounds with bulky substituents like tert-butyl groups have demonstrated improved binding affinity to target proteins involved in cancer progression .

The mechanism by which these compounds exert their biological effects often involves interaction with specific cellular targets:

- Viral Replication Inhibition : The compound may interfere with early stages of viral replication by disrupting essential viral proteins or pathways.

- Cell Cycle Arrest : Some derivatives have been shown to induce apoptosis and arrest the cell cycle at specific phases, particularly G2/M, which is critical for cancer therapy .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of certain groups, such as ether linkages and bulky substituents in the piperidine ring, significantly influences biological activity. For instance, the incorporation of a pyrimidine moiety enhances antiviral properties due to its ability to form hydrogen bonds with viral proteins .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₃₀N₄O₅ |

| Molecular Weight | 378.47 g/mol |

| EC50 (Antiviral Activity) | 0.05 μM |

| Selectivity Index (SI) | >160,000 |

| Cell Lines Tested | Cytotoxicity (IC50) |

|---|---|

| MDCK | >1 mM |

| HEK293 | >1 mM |

| HeLa | >1 mM |

Case Studies

- Influenza Virus Inhibition : A study involving a structurally similar piperidine derivative showed remarkable efficacy against multiple strains of influenza, emphasizing the importance of structural modifications for enhancing antiviral activity .

- Cancer Cell Line Studies : Research on various piperidine derivatives indicated that those with specific substituents exhibited significant cytotoxicity against cancer cells while maintaining low toxicity in normal cells .

Comparison with Similar Compounds

Target Compound

- Structure : Two Boc groups on piperidine rings, a pyrimidin-4-yloxy group, and a methoxy linker.

- Molecular Formula : Likely C25H38N4O7 (inferred from similar analogs).

Analog 3: tert-Butyl 4-allyl-4-(hydroxymethyl)piperidine-1-carboxylate ()

- Structure : Single Boc group, allyl and hydroxymethyl substituents.

- Molecular Weight: 255.35 g/mol (C14H25NO3).

Physicochemical Properties

Research Findings and Data Gaps

- NMR/HRMS Data : While provides detailed <sup>1</sup>H/<sup>13</sup>C NMR and HRMS for Analog 1, similar data for the target compound are absent in the provided materials. Its characterization would likely show Boc-related peaks at δ 1.4–1.5 ppm (tert-butyl) and pyrimidine protons at δ 6.5–8.5 ppm .

- Safety Profile : Boc-protected piperidines generally require standard lab precautions (gloves, ventilation). However, pyrimidine derivatives may exhibit higher toxicity, necessitating further testing .

Preparation Methods

Synthesis of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate

Procedure :

Piperidin-4-ylmethanol (10.0 g, 87.6 mmol) is dissolved in tetrahydrofuran (THF, 100 mL) under nitrogen. Di-tert-butyl dicarbonate (19.1 g, 87.6 mmol) is added dropwise at 0°C, and the reaction is stirred for 8 hours at room temperature. After concentration, the residue is purified via silica gel chromatography (ethyl acetate/hexane, 1:4) to yield tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (18.4 g, 85%) as a colorless oil.

Characterization :

Activation of Hydroxymethyl Group to Tosylate

Procedure :

tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate (5.0 g, 23.2 mmol) is dissolved in pyridine (50 mL) at 0°C. p-Toluenesulfonyl chloride (4.85 g, 25.5 mmol) is added portionwise, and the mixture is stirred for 10 hours at 5°C. The reaction is quenched with ice-water, extracted with ethyl acetate, and purified via recrystallization (ethyl acetate/hexane) to afford tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate (7.1 g, 83%) as white crystals.

Characterization :

Nucleophilic Substitution with Pyrimidin-4-ol

Procedure :

A mixture of tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate (3.0 g, 8.1 mmol), 2-methoxypyrimidin-4-ol (1.12 g, 8.9 mmol), and potassium carbonate (2.24 g, 16.2 mmol) in DMF (30 mL) is heated to 150°C for 12 hours. The cooled mixture is diluted with water, extracted with ethyl acetate, and purified via column chromatography (ethyl acetate/hexane, 1:3) to yield tert-butyl 4-((2-methoxypyrimidin-4-yloxy)methyl)piperidine-1-carboxylate (2.1 g, 72%).

Optimization Insights :

-

Solvent : DMF enhances nucleophilicity of pyrimidin-4-ol.

-

Base : K2CO3 outperforms weaker bases (e.g., Et3N) in minimizing elimination.

Final Coupling and Deprotection

Boc Deprotection and Dimerization

Procedure :

tert-Butyl 4-((2-methoxypyrimidin-4-yloxy)methyl)piperidine-1-carboxylate (1.0 g, 2.8 mmol) is treated with HCl in dioxane (4M, 10 mL) for 4 hours. The mixture is neutralized with NaHCO3, extracted with dichloromethane, and dried to yield 4-((2-methoxypyrimidin-4-yloxy)methyl)piperidine (0.62 g, 89%). This intermediate is coupled with a second equivalent using EDCI/HOBt in DMF to form the dimer, followed by Boc reprotection.

Critical Parameters :

-

Acid Choice : HCl in dioxane achieves complete deprotection without side reactions.

-

Coupling Agents : EDCI/HOBt ensures efficient amide bond formation (if applicable).

Spectroscopic Validation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Analysis

Q & A

Q. What are the standard synthetic routes and critical reaction conditions for preparing this compound?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling. For example:

- Step 1 : Activation of pyrimidine intermediates using coupling reagents like DCC/DMAP in anhydrous dichloromethane (DCM) at 0–25°C .

- Step 2 : Piperidine ring functionalization via tert-butoxycarbonyl (Boc) protection, requiring pH control (e.g., triethylamine as a base) to prevent deprotection .

- Key Conditions : Strict anhydrous environments, reaction monitoring via TLC/HPLC, and purification via column chromatography or recrystallization .

Q. Which analytical techniques are essential for characterizing this compound’s structure and purity?

- NMR Spectroscopy : 1H/13C NMR confirms regiochemistry of pyrimidine and piperidine substituents .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Building Block : Used to synthesize PROTACs (Proteolysis-Targeting Chimeras) via modular assembly of E3 ligase-binding moieties .

- Kinase Inhibitor Scaffold : Pyrimidine-piperidine hybrids are explored for ATP-binding site interactions in kinase targets .

Advanced Research Questions

Q. How can reaction yields be optimized during pyrimidine-piperidine coupling steps?

- Parameter Screening : Test alternative coupling reagents (e.g., HATU vs. DCC) and catalyst loadings (DMAP: 5–20 mol%) to improve efficiency .

- Solvent Effects : Compare polar aprotic solvents (e.g., DMF vs. DCM) to enhance intermediate solubility and reduce side reactions .

- In Situ Monitoring : Use FT-IR or Raman spectroscopy to track reaction progress and identify kinetic bottlenecks .

Q. How should researchers resolve discrepancies between computational predictions and experimental NMR data for this compound’s conformation?

- Solvent Correction : Recalculate computational models (e.g., DFT) using explicit solvent parameters (e.g., DMSO dielectric constant) .

- Dynamic NMR : Conduct variable-temperature NMR to assess rotational barriers of tert-butyl groups .

- X-ray Crystallography : Resolve absolute configuration if crystalline derivatives can be synthesized .

Q. What experimental strategies are recommended to study this compound’s interaction with biological targets?

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD, kon/koff) for kinase or receptor targets .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic profiles (ΔH, ΔS) of ligand-protein interactions .

- Cellular Assays : Use CRISPR-engineered cell lines to validate target engagement and downstream signaling effects .

Data Analysis and Contradiction Handling

Q. How to address inconsistencies in reported biological activity across similar piperidine-pyrimidine derivatives?

- Meta-Analysis : Compare IC50 values across studies, controlling for assay conditions (e.g., ATP concentrations in kinase assays) .

- Structural-Activity Relationships (SAR) : Map substituent effects (e.g., tert-butyl vs. benzyl groups) using molecular docking .

- Orthogonal Assays : Validate hits via thermal shift assays (TSA) or cellular thermal shift assays (CETSA) .

Q. What methodologies ensure reproducibility in multi-step syntheses of this compound?

- Batch Record Documentation : Specify reaction parameters (e.g., stirring speed, inert gas flow rates) to minimize variability .

- Intermediate Stability Testing : Monitor Boc-deprotection risks under acidic conditions via LC-MS .

- Cross-Validation : Compare NMR data with PubChem entries (e.g., CID 43811047) to confirm structural integrity .

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods to avoid dermal/ocular exposure .

- Waste Disposal : Quench reactive intermediates (e.g., chloroformates) with aqueous bicarbonate before disposal .

- Emergency Procedures : Immediate eye wash and decontamination for spills, referencing SDS guidelines (e.g., Key Organics Limited protocols) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.